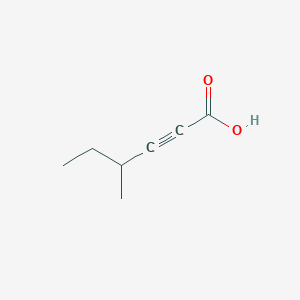
4-Methylhex-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of hexynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 4-methyl-2-pentyne with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the alkylation and carboxylation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Acid chlorides and alcohols are often used to form esters, while amines can be used to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
4-Methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with alkyne functionalities.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylhex-2-ynoic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may inhibit enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The presence of the triple bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Comparison with Similar Compounds
4-Methylhex-2-ynoic acid can be compared to other alkynoic acids, such as 2-Hexynoic acid and 3-Methylpent-2-ynoic acid. These compounds share similar structural features but differ in the position of the triple bond and the presence of substituents. The unique positioning of the methyl group in this compound gives it distinct reactivity and properties, making it valuable for specific applications where other alkynoic acids may not be suitable.
List of Similar Compounds
- 2-Hexynoic acid
- 3-Methylpent-2-ynoic acid
- 5-Methylhex-2-ynoic acid
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9) |
InChI Key |
LNPJWHMAAGDLIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















